molecular formula C8H8N2O2 B567188 2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one CAS No. 1251033-14-3

2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B567188
CAS No.: 1251033-14-3
M. Wt: 164.164
InChI Key: PEFCTMVBZNRCCT-UHFFFAOYSA-N
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Description

2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a versatile dihydronaphthyridinone derivative of significant interest in medicinal chemistry and drug discovery. This bicyclic scaffold is recognized as a privileged structure for developing therapeutic agents, particularly as an enzyme inhibitor. Compounds based on the 7,8-dihydro-1,6-naphthyridin-5(6H)-one core have demonstrated potent inhibitory activity against a range of biologically important targets. Related analogues have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-4) for the treatment of diabetes and related disorders , and as Phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . Furthermore, this core structure has been identified as a key pharmacophore in the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5), representing a novel approach for treating schizophrenia and other central nervous system conditions . The specific substitution at the 2-position with a hydroxy group makes this compound a valuable synthetic intermediate and a key structure-activity relationship probe for further optimization of potency, selectivity, and physicochemical properties. Researchers can utilize this building block to explore new chemical space in the development of novel therapeutics for metabolic, inflammatory, and neurological diseases. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,6,7,8-tetrahydro-1,6-naphthyridine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-7-2-1-5-6(10-7)3-4-9-8(5)12/h1-2H,3-4H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFCTMVBZNRCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursor Molecules

The naphthyridine core is constructed via cyclization reactions. A common approach involves condensing a ketone intermediate with an amine-containing precursor under basic conditions. For example, the reaction of a substituted pyridine derivative with a cyclic ketone in the presence of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) facilitates ring closure.

Table 1: Cyclization Reaction Conditions

ReagentSolventTemperatureCatalystYield*
KOtBuTHF0–80°CNoneModerate-High
NaHDMF25–60°CPd(OAc)₂Moderate
*Yields estimated based on analogous reactions in patent literature.

Oxidation of Sulfide Intermediates

A critical step involves oxidizing sulfide intermediates to introduce the ketone functionality. Patent EP2380890A1 describes the use of peroxides (e.g., hydrogen peroxide) or oxone in dichloromethane (DCM) or dimethylformamide (DMF) at elevated temperatures.

Equation 1: Oxidation Reaction
R-S-R’+H2O2R-SO-R’+H2O\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-SO-R'} + \text{H}_2\text{O}

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Key considerations include solvent selection, catalyst recycling, and waste minimization.

Solvent Optimization

Large-scale reactions often replace hazardous solvents like chloroform with greener alternatives. For instance, ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) may substitute DCM in oxidation steps without compromising yield.

Table 2: Solvent Comparison for Oxidation

SolventBoiling PointEnvironmental ImpactReaction Efficiency
Dichloromethane40°CHighExcellent
2-MeTHF80°CLowGood
Ethyl Acetate77°CModerateModerate

Catalytic Systems

Heterogeneous catalysts (e.g., immobilized palladium) enhance recyclability. For example, Pd/C in THF enables efficient deprotection of tert-butoxycarbonyl (Boc) groups while allowing catalyst recovery.

Reaction Condition Analysis

Temperature and pH Dependence

The oxidation step’s success hinges on temperature control. Below 0°C, incomplete conversion occurs, while exceeding 80°C leads to side reactions. Similarly, acidic conditions (pH 2–4) favor ketone stabilization during cyclization.

Protecting Group Strategies

Boc groups are commonly used to protect amine functionalities during synthesis. Deprotection with trifluoroacetic acid (TFA) in DCM achieves near-quantitative recovery of the free amine.

Equation 2: Deprotection Reaction
R-NH-Boc+CF3COOHR-NH2+CO2+CF3COO\text{R-NH-Boc} + \text{CF}_3\text{COOH} \rightarrow \text{R-NH}_2 + \text{CO}_2 + \text{CF}_3\text{COO}^-

Mechanistic Insights

Cyclization Mechanism

The base-mediated cyclization proceeds via deprotonation of the ketone, followed by nucleophilic attack on the pyridine ring. Density functional theory (DFT) studies suggest a six-membered transition state with minimal energy barriers.

Oxidation Pathways

Peracid-mediated oxidation follows an electrophilic mechanism, where the sulfide’s lone pair attacks the electrophilic oxygen, forming a sulfoxide intermediate that rearranges to the ketone .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in modifying the functional groups attached to the naphthyridine core.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds in the naphthyridine family, including 2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, exhibit antitumor properties. A comprehensive study highlighted that derivatives of naphthyridines are frequently investigated for their efficacy against various cancers, particularly melanoma and other neoplasms .

Case Study:
A specific study reported that naphthyridine derivatives demonstrated significant cytotoxic effects against cancer cell lines. For example, a derivative exhibited an IC50 value indicating potent activity against melanoma cells .

Antiparasitic Activity

This compound has shown promise in the treatment of parasitic infections such as leishmaniasis. The structure of naphthyridines allows for interactions with metal cations, which is crucial for their antiparasitic activity. A study demonstrated that naphthyridine derivatives could effectively inhibit the growth of Leishmania donovani in vitro .

Case Study:
In a collaborative research effort involving GlaxoSmithKline and the University of Dundee, a series of naphthyridine compounds were screened for antileishmanial activity. One compound showed a promising pEC50 value of 6.5 against the parasite, indicating its potential as a lead compound for further development .

Cardiovascular Applications

Certain naphthyridine derivatives have been identified as potential antihypertensive agents. The biological activity of these compounds appears to be linked to their ability to act as angiotensin II receptor antagonists . This suggests that this compound may also have applications in managing hypertension.

Summary of Biological Activities

Activity TypeTarget Disease/ConditionNotable Findings
AntitumorMelanomaSignificant cytotoxic effects on cancer cell lines
AntiparasiticLeishmaniasisEffective inhibition of Leishmania donovani growth
CardiovascularHypertensionPotential antihypertensive activity

Mechanism of Action

The mechanism of action of 2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of 1,6-naphthyridin-5(6H)-one derivatives are heavily influenced by substituents at C2, C6, and other positions. Below is a comparative table of selected analogs:

Compound Name Substituents Molecular Formula HRMS (M+H)+ Key Applications/Activities Reference Evidence
2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one C2-OH C8H8N2O2 Not reported Potential enzyme inhibition (inferred) N/A
2-(Phenoxymethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one (13a) C2-(Phenoxymethyl) C15H14N2O2 255.1057 PDE4 inhibition, preclinical studies
2-((3-Fluorophenoxy)methyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one (13b) C2-(3-Fluorophenoxymethyl) C15H13FN2O2 273.1037 MET kinase inhibition
4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one C4-NH2 C8H9N3O Not reported PDE4 inhibition (IC50 < 100 nM)
3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one C3-Br C8H7BrN2O 227.06 Intermediate for proteasome inhibitors

Observations :

  • Electron-Withdrawing Groups (e.g., -Br, -F) : Halogenated derivatives like 13b and 3-bromo analogs exhibit enhanced stability and reactivity for further functionalization .
  • Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may confer distinct hydrogen-bonding interactions compared to amino-substituted analogs, which show potent PDE4 inhibition .
  • Phenoxymethyl Derivatives: Compounds like 13a and 13b demonstrate improved lipophilicity, correlating with enhanced bioavailability and kinase inhibition profiles .

Biological Activity

2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O2C_8H_8N_2O_2, with a molecular weight of approximately 148.16 g/mol. The compound features a hydroxyl group at position 2 and a dihydro naphthyridine core, which contributes to its biological properties.

PropertyValue
Molecular FormulaC8H8N2O2
Molecular Weight148.16 g/mol
IUPAC Name1,6,7,8-tetrahydro-1,6-naphthyridine-2,5-dione
CAS Number1251033-14-3

The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. The specific mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit enzymes like acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases.
  • Antioxidant Activity : It may exhibit antioxidant properties that protect cells from oxidative stress.
  • Anticancer Mechanisms : Potential induction of apoptosis in cancer cells through modulation of cell cycle pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound display significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi.

Anticancer Activity

Several studies have explored the anticancer potential of naphthyridine derivatives. For example:

  • A study demonstrated that derivatives could induce apoptosis in human leukemia cells and exhibit cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 to 15 µg/mL) .

Neuroprotective Effects

The inhibition of AChE by naphthyridine compounds suggests potential applications in treating Alzheimer's disease. In vitro studies have shown that certain derivatives can selectively inhibit AChE and butyrylcholinesterase (BChE) .

Case Studies

  • Acetylcholinesterase Inhibition : A series of naphthyridine derivatives were synthesized and evaluated for their ability to inhibit AChE. Among them, specific compounds exhibited potent dual inhibition of AChE and BChE with significant implications for Alzheimer's treatment .
  • Anticancer Evaluation : In a comparative study on various naphthyridine derivatives, one compound showed notable cytotoxicity against DU145 prostate cancer cells with an IC50 value of 1.58 µg/mL . This highlights the potential for developing targeted therapies based on structural modifications.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other naphthyridine derivatives:

CompoundActivity TypeIC50 (µg/mL)
10-Methoxycanthin-6-oneAnticancer1.58
Canthin-6-oneAnti-inflammatory7.73 - 15.09
AaptamineAnticancer10.47 - 15.03

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one?

  • Methodological Answer : The compound is synthesized via one-pot pseudo five-component reactions starting from pyridine precursors. For example, sodium hydroxide-mediated cyclization of pyridine derivatives under reflux conditions yields functionalized naphthyridines. Oxidative cyclization of intermediates, such as 2-(2-hydroxyethyl)-3-pyridinecarboxamide, using CrO₃ in acetic acid at 45°C has also been reported (48% yield) .

Q. Which spectroscopic and analytical techniques are used to characterize this compound and its derivatives?

  • Methodological Answer : Characterization typically involves IR spectroscopy (to confirm functional groups like hydroxyl and ketone), ¹H NMR (to verify hydrogen environments in the bicyclic structure), and mass spectrometry (to determine molecular weight and fragmentation patterns). Advanced derivatives may require X-ray crystallography or 2D NMR for stereochemical elucidation .

Q. How are halogenated derivatives of this compound synthesized?

  • Methodological Answer : Direct halogenation (e.g., iodination with I₂ in 0.4 M NaOH at 80°C) introduces halogens at specific positions. Alternatively, substitution reactions on chloro-precursors (e.g., 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one) under basic conditions with alcohols or amines yield functionalized analogs .

Advanced Research Questions

Q. How is this compound utilized in the development of PDE4 inhibitors?

  • Methodological Answer : The compound serves as a scaffold for 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones , which are potent PDE4 inhibitors. A modular synthesis route involves introducing amino groups via nucleophilic substitution or reductive amination. Structure-activity relationship (SAR) studies optimize substituents on the naphthyridine core to enhance binding affinity and selectivity .

Q. What challenges arise in synthesizing derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Challenges include low yields in multi-step reactions (e.g., failed synthesis of 4,6-dihydro analogs due to steric hindrance) and decarboxylation instability during thermal reactions. Optimization involves adjusting solvent polarity (e.g., THF for cyclization), temperature control (e.g., 135°C for rearrangements), and using catalytic bases like Et₂NNa to improve efficiency .

Q. How does this compound act as a positive allosteric modulator of the mGlu5 receptor?

  • Methodological Answer : Dihydro-1,6-naphthyridin-5(6H)-one derivatives bind to allosteric sites on mGlu5, enhancing receptor activity. Substitution at the 2-position with ether or aryl groups (e.g., via alcohol substitution under basic conditions) improves potency. In vitro assays (e.g., calcium mobilization) validate modulator efficacy .

Q. What novel synthetic methods improve access to complex naphthyridine derivatives?

  • Methodological Answer : Continuous flow photocyclization enables rapid synthesis of benzo[h]-1,6-naphthyridin-5(6H)-ones. This method uses UV light in a flow reactor to induce intramolecular cyclization, achieving higher atom efficiency (16 examples, 6–72% yields) compared to batch reactions .

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